Cas no 68037-94-5 (1-octanamine)

1-octanamine structure
1-octanamine structure
Product Name:1-octanamine
CAS No:68037-94-5
MF:C8H19N
MW:129.24316239357
CID:1723131
PubChem ID:8143
Update Time:2025-04-21

1-octanamine Chemical and Physical Properties

Names and Identifiers

    • 1-octanamine
    • (C8-C18) and C18 Unsaturated alkylamine
    • Octanamine
    • BP-21015
    • AKOS009075839
    • SCHEMBL25545
    • STL484288
    • Caprylamine
    • 68037-94-5
    • 1octylamine
    • C01740
    • 149698-79-3
    • MLS002222344
    • Armeen 8D
    • Octyl-ammonium
    • NSC9824
    • Q-201486
    • 4-04-00-00751 (Beilstein Handbook Reference)
    • 1-octyl amine
    • EINECS 268-218-0
    • AI3-11522
    • Octan1amine
    • NSC 9824
    • Amine 8D
    • n-C8H17NH2
    • nOctylamine
    • octan-1-amine
    • CS-0076038
    • Octylamine, 99%
    • EN300-22061
    • 1Aminooctane
    • Octylamine, analytical standard
    • NSC-9824
    • Octylamine, >=99.5%
    • SF0V8U4T67
    • N-Octyl amine
    • octyl amine
    • SMR001253809
    • Tox21_200052
    • octyl-amine
    • CHEBI:7728
    • NCGC00090924-02
    • N-OCTYLAMINE
    • BRN 1679227
    • NCGC00257606-01
    • EINECS 203-916-0
    • A802426
    • EC 203-916-0
    • Octylamine
    • BP-31176
    • O0045
    • UNII-SF0V8U4T67
    • Caprylylamine
    • n-octyl-amine
    • DTXSID8021939
    • Q2013954
    • 6E6D539B-16BC-4721-9F9E-13E1C44995DE
    • octane, 1-amino-
    • NCGC00090924-01
    • Monooctylamine
    • WLN: Z8
    • n-Octylamine, mono-
    • 1-Octylamine
    • CAS-111-86-4
    • DTXCID401939
    • GENAMIN 8R
    • MFCD00008247
    • nOctylamine, mono
    • STR03145
    • F2190-0498
    • 1Octanamine
    • CHEMBL1160509
    • 111-86-4
    • Armeen 8
    • 1-Aminooctane
    • NS00008237
    • FKZ
    • Octylamine, puriss., >=99.0% (GC)
    • Monoctylamine
    • Inchi: 1S/C8H19N/c1-2-3-4-5-6-7-8-9/h2-9H2,1H3
    • InChI Key: IOQPZZOEVPZRBK-UHFFFAOYSA-N
    • SMILES: NCCCCCCCC

Computed Properties

  • Exact Mass: 129.151749610g/mol
  • Monoisotopic Mass: 129.151749610g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 6
  • Complexity: 43.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 26Ų
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